(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL physical properties
(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL physical properties
Topic: (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: Physicochemical Profile & Biocatalytic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-02-4) is a high-value chiral building block, primarily utilized in the asymmetric synthesis of pharmaceutical intermediates, including analogs of L-DOPA, antiretrovirals, and antihypertensive agents.[1] Unlike its achiral ketone precursor, this specific enantiomer offers a pre-defined stereocenter, eliminating the need for costly downstream resolution steps.
This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, validated biocatalytic synthesis routes, and critical analytical methods for determining enantiomeric purity.
Molecular Identity & Physicochemical Characterization
The physical behavior of (S)-1-(3,4-dimethoxyphenyl)propan-2-ol is governed by the interplay between the lipophilic dimethoxy-phenyl ring and the hydrogen-bonding capability of the secondary hydroxyl group.[1]
Core Identity Data
| Parameter | Technical Specification |
| IUPAC Name | (2S)-1-(3,4-dimethoxyphenyl)propan-2-ol |
| Common Name | (S)-3,4-Dimethoxy-α-methylphenethyl alcohol |
| CAS Number | 161121-02-4 (Specific to S-isomer) |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Chiral Center | C2 (Secondary Alcohol) |
Physical Properties Profile
Note: Data below synthesizes experimental values from analogous phenylpropanol systems and specific certificate of analysis (CoA) data.
| Property | Value / Range | Observations |
| Physical State | Viscous Liquid to Low-Melting Solid | Tends to supercool; may crystallize upon prolonged storage at -20°C. |
| Boiling Point | 155–160 °C @ 12 mmHg | Extrapolated from ketone precursor (154°C @ 12 mmHg).[1] High vacuum distillation recommended to prevent racemization.[1] |
| Density | ~1.11 g/mL | Estimated at 25°C. |
| Solubility | Lipophilic | Soluble in EtOH, MeOH, DCM, DMSO. <1 mg/mL in water.[1] |
| pKa | ~14.5 | Typical for secondary alkyl alcohols; acts as a weak acid.[1] |
| Optical Rotation | Critical: Must be determined per batch. Typically measured in EtOH or CHCl₃ (c=1.0).[1] |
Biocatalytic Synthesis: The Gold Standard
While chemical reduction (e.g., NaBH₄) yields a racemic mixture requiring resolution, biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the industry standard for generating the (S)-enantiomer with high enantiomeric excess (>99% ee).[1]
Mechanism of Action
The synthesis relies on the asymmetric hydride transfer from the cofactor NADPH/NADH to the re-face or si-face of the prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one.[1]
Protocol Insight: To make the reaction economically viable, a cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose or Formate Dehydrogenase/Formate) is coupled to the reaction to recycle NAD(P)+ back to NAD(P)H.
Biocatalytic Workflow Diagram
Figure 1: Coupled enzymatic reduction cycle ensuring high stereoselectivity and cofactor economy.
Validated Experimental Protocol (Lab Scale)
-
Substrate: 1-(3,4-dimethoxyphenyl)propan-2-one (50 mM).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Enzyme: (S)-selective KRED (e.g., commercially available kits from Codexis or enzymatics derived from Lactobacillus kefir).[1]
-
Cofactor Recycle: Isopropanol (10% v/v) acting as the hydrogen donor.[1]
-
Conditions: 30°C, 24 hours, 250 rpm agitation.
-
Workup: Extract with Ethyl Acetate (3x), dry over MgSO₄, concentrate in vacuo.
Analytical Validation & Quality Control
Trusting the stereochemistry is paramount. Standard NMR cannot distinguish enantiomers without a chiral shift reagent.[1] Therefore, Chiral HPLC is the mandatory validation step.
Chiral HPLC Method
To determine Enantiomeric Excess (% ee), use the following conditions which typically resolve phenylpropanol derivatives:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Absorption max of the dimethoxybenzene moiety).
-
Temperature: 25°C.
-
Expected Result: The (S)-enantiomer and (R)-enantiomer will exhibit distinct retention times (e.g., (S) at ~12 min, (R) at ~15 min, depending on exact column chemistry).[1]
Spectroscopic Identification (NMR)
-
¹H NMR (400 MHz, CDCl₃):
Handling, Stability & Storage
-
Oxidation Sensitivity: The secondary alcohol is susceptible to oxidation back to the ketone if exposed to strong oxidants or prolonged air exposure at high temperatures.
-
Hygroscopicity: As a polar alcohol, it can absorb atmospheric moisture.[1] Store in tightly sealed containers.
-
Racemization: Generally stable to racemization under neutral and mild basic conditions.[1] Avoid strong acids at elevated temperatures, which may facilitate dehydration to the alkene (isosafrole derivative analogs) or racemization via carbocation intermediates.
-
Storage: Store at +2°C to +8°C under Argon or Nitrogen atmosphere for long-term stability.
References
-
Biocatalytic Reduction Methodologies: Gröger, H., et al. "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media."[1] Organic Letters, 2003, 5(2), 173-176.[1]
-
Enantiomeric Separation & Analysis: Fan, X.Y., et al. "Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances."[1][2] Journal of Agricultural and Food Chemistry, 2024.[1][2] (Discusses resolution of similar chiral phenylpropanoids). [1]
-
Chemical Identity & CAS Registry: CAS Common Chemistry.[1] "(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS 161121-02-4)."[1]
-
General Physical Properties of Phenylpropanols: PubChem Database. "1-(3,4-dimethoxyphenyl)propan-2-one (Precursor Data)."[1] National Library of Medicine.[1] [1]
